molecular formula C4HCl7O2 B3031751 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane CAS No. 6629-96-5

2,2,3,3,5,5,6-Heptachloro-1,4-dioxane

Cat. No.: B3031751
CAS No.: 6629-96-5
M. Wt: 329.2 g/mol
InChI Key: QESFVSBDBUGOEW-UHFFFAOYSA-N
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Description

2,2,3,3,5,5,6-Heptachloro-1,4-dioxane: is a chlorinated organic compound known for its unique structure and properties. It is characterized by the presence of multiple chlorine atoms attached to a dioxane ring, making it highly chlorinated and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane typically involves the chlorination of 1,4-dioxane. The process requires specific conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this synthesis include chlorine gas and a suitable solvent, often under controlled temperature and pressure conditions to achieve the desired chlorination pattern.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial chlorinators and reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents such as sodium hydroxide or alkyl halides are employed.

Major Products Formed:

    Oxidation: Higher chlorinated dioxane derivatives.

    Reduction: Less chlorinated dioxane derivatives.

    Substitution: Functionalized dioxane compounds with various substituents.

Scientific Research Applications

2,2,3,3,5,5,6-Heptachloro-1,4-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chlorinated compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated organic compounds on health.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane involves its interaction with molecular targets and pathways within biological systems. The compound’s high chlorine content allows it to interact with enzymes and proteins, potentially inhibiting their function or altering their activity. These interactions can lead to various biological effects, including changes in cellular metabolism and signaling pathways.

Comparison with Similar Compounds

    2,2,3,3,4,5,6-Heptachloro-1,1’-biphenyl: Another highly chlorinated compound with similar properties but a different structural framework.

    2,2,3,3,4,4,5-Heptachloro-1,1’-biphenyl: Similar in chlorine content but differs in the arrangement of chlorine atoms.

    2,2,3,4’,5,5’,6-Heptachloro-4-biphenylol: A chlorinated biphenylol with similar reactivity but different functional groups.

Uniqueness: 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane is unique due to its specific chlorination pattern and dioxane ring structure, which confer distinct chemical and physical properties. Its high chlorine content and reactivity make it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2,3,3,5,5,6-heptachloro-1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl7O2/c5-1-2(6,7)13-4(10,11)3(8,9)12-1/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESFVSBDBUGOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(C(O1)(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6629-96-5
Record name 2,2,3,3,5,5,6-Heptachloro-1,4-dioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60526
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,5,5,6-Heptachloro-1,4-dioxane
Reactant of Route 2
2,2,3,3,5,5,6-Heptachloro-1,4-dioxane
Reactant of Route 3
2,2,3,3,5,5,6-Heptachloro-1,4-dioxane
Reactant of Route 4
2,2,3,3,5,5,6-Heptachloro-1,4-dioxane

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